3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid
CAS No.: 284493-72-7
Cat. No.: VC2005634
Molecular Formula: C14H18FNO4
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 284493-72-7 |
|---|---|
| Molecular Formula | C14H18FNO4 |
| Molecular Weight | 283.29 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
| Standard InChI Key | WRVBNEFIXONNFA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F |
Introduction
Chemical Properties and Structure
3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid is an organic compound characterized by a combination of functional groups that contribute to its unique properties and applications. The compound has the molecular formula C14H18FNO4 and a molecular weight of 283.29 g/mol . It is identified by the CAS registry number 284493-72-7 .
The structure of this compound features several key components:
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A tert-butoxycarbonyl (Boc) protecting group attached to an amino function
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A 4-fluorophenyl group
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A propanoic acid backbone
This structural arrangement can be represented by the following SMILES notation:
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F
The compound typically appears as a white to off-white solid with specific physicochemical properties that make it suitable for various research applications .
Table 1: Physical and Chemical Properties of 3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid
Stereochemistry
3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid exhibits stereoisomerism due to the presence of a chiral center at the carbon atom bearing the amino group. The compound exists in two enantiomeric forms: (R)-3-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid and (S)-3-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid .
The (R)-enantiomer is identified by the CAS number 479064-94-3, while the (S)-enantiomer has the CAS number 479064-88-5 . Both enantiomers share identical physical properties but differ in their spatial arrangement and potentially in their biological activities and applications in stereoselective syntheses.
Table 2: Comparison of Stereoisomers
The stereochemistry of this compound is particularly important for applications in asymmetric synthesis and the development of pharmaceuticals with specific stereochemical requirements.
Synthesis and Preparation Methods
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid typically involves several steps, including the protection of the amino group with the Boc protecting group and the formation of the propanoic acid backbone with the 4-fluorophenyl substituent.
For laboratory use, stock solutions can be prepared according to specific concentration requirements. The solubility of the compound and the choice of solvent are important considerations in the preparation of these stock solutions .
Table 3: Stock Solution Preparation Guidelines
| Desired Concentration | Amount of Compound | Volume of Solvent Required |
|---|---|---|
| 1 mM | 1 mg | 3.5298 mL |
| 5 mM | 1 mg | 0.7060 mL |
| 10 mM | 1 mg | 0.3530 mL |
| 1 mM | 5 mg | 17.6491 mL |
| 5 mM | 5 mg | 3.5298 mL |
| 10 mM | 5 mg | 1.7649 mL |
| 1 mM | 10 mg | 35.2983 mL |
| 5 mM | 10 mg | 7.0597 mL |
| 10 mM | 10 mg | 3.5298 mL |
General tips for solution preparation include:
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Selecting an appropriate solvent based on the compound's solubility
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Storing the prepared solution in separate packages to avoid degradation from repeated freezing and thawing
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When stored at -80°C, using the solution within 6 months
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When stored at -20°C, using the solution within 1 month
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To increase solubility, heating the tube to 37°C and then oscillating in an ultrasonic bath
Applications in Research
3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid has several important applications in scientific research, particularly in the fields of organic synthesis, pharmaceutical development, and medicinal chemistry.
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for the creation of more complex molecules. The presence of the Boc protecting group allows for selective reactions involving the amino function, while the carboxylic acid group can participate in various coupling reactions .
Pharmaceutical Research
The compound has been utilized in pharmaceutical research, particularly in the development of potential drug candidates. Its incorporation into larger molecular structures can contribute to the creation of compounds with specific biological activities .
Complement Pathway Modulation
Research has indicated potential applications in the development of complement pathway modulators. These modulators could have therapeutic applications in treating diseases associated with dysregulation of the complement system, such as age-related macular degeneration (AMD) .
According to patent information, compounds derived from or related to 3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid may modulate and potentially inhibit the activation of the alternative complement pathway, specifically by inhibiting the activity of factor B or complement activation mediated by factor B .
Comparative Analysis with Similar Compounds
3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid belongs to a family of Boc-protected amino acid derivatives. Comparing this compound with structurally similar compounds provides insights into the relationship between structural variations and potential applications.
Table 4: Comparative Analysis of Related Compounds
The position of the fluorine atom on the phenyl ring, the position of the amino group, and the length of the carbon backbone contribute to the differences in chemical properties and potential applications of these compounds.
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